2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities. The compound’s structure includes a chlorine atom, a methyl group, and a thiazolo[5,4-b]pyridine ring, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of the compound 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . This inhibition disrupts the normal functioning of the PI3K pathway, leading to changes in cellular processes controlled by this pathway .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, which is a critical signaling pathway in cells . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, this compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The inhibition of PI3K by this compound can lead to a decrease in cell growth and proliferation . This is due to the disruption of the PI3K/AKT/mTOR pathway, which plays a crucial role in these cellular processes .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, particularly PI3K . It has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . The compound’s interaction with these enzymes is crucial in its biochemical role .
Cellular Effects
2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its potent inhibitory activity on PI3K can affect a wide range of cellular functions .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it inhibits PI3Kα, PI3Kγ, and PI3Kδ, which are key enzymes in cell signaling pathways .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity on PI3K suggests that it may have long-term effects on cellular function .
Metabolic Pathways
It is known to interact with PI3K, which plays a crucial role in several metabolic processes .
Preparation Methods
The synthesis of 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using a catalyst.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The final step involves coupling the thiazolo[5,4-b]pyridine derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles like amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and conditions such as reflux or room temperature.
Scientific Research Applications
2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide include other thiazolo[5,4-b]pyridine derivatives and benzamide analogs. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activities and chemical properties. For instance:
2-chloro-4-fluorophenyl sulfonamide: This compound has a similar core structure but different substituents, affecting its potency and selectivity.
Thiazolo[3,2-a]benzimidazoles: These compounds have a different ring fusion pattern, leading to distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological and chemical properties.
Properties
IUPAC Name |
2-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c1-12-13(19-24-17-10-5-11-22-20(17)26-19)7-4-9-16(12)23-18(25)14-6-2-3-8-15(14)21/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFJLYDIRPUBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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